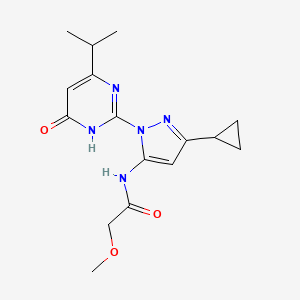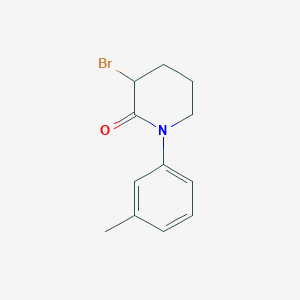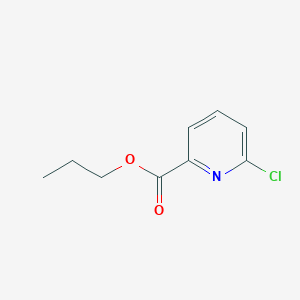![molecular formula C16H25N5 B2505924 4-N-[(1-エチル-2,5-ジメチル-1H-ピロール-3-イル)メチル]-2-N,2-N,4-N-トリメチルピリミジン-2,4-ジアミン CAS No. 1798023-15-0](/img/structure/B2505924.png)
4-N-[(1-エチル-2,5-ジメチル-1H-ピロール-3-イル)メチル]-2-N,2-N,4-N-トリメチルピリミジン-2,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with a pyrrole moiety
科学的研究の応用
4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
Target of action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. For example, imidazole, a similar structure, is found in many drugs and has a broad range of biological activities .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrole ring have been found to affect a variety of pathways, depending on their specific structure and target .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, some compounds with a pyrrole ring have been found to have antibacterial, antifungal, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole moiety, which can be synthesized through the condensation of a suitable aldehyde with an amine under acidic conditions. The pyrimidine core can be constructed via cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrimidine derivatives.
類似化合物との比較
Similar Compounds
- 4-N-[(1-methyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine
- 4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine
Uniqueness
4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrrole ring and the trimethyl substitution on the pyrimidine core contribute to its unique reactivity and interaction with biological targets.
特性
IUPAC Name |
4-N-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5/c1-7-21-12(2)10-14(13(21)3)11-20(6)15-8-9-17-16(18-15)19(4)5/h8-10H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBFKAKDYLKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)CN(C)C2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)
![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)
![3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2505848.png)
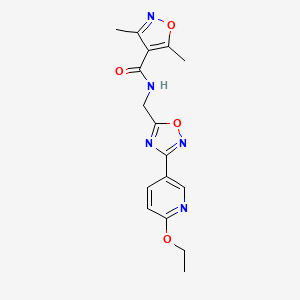
![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)
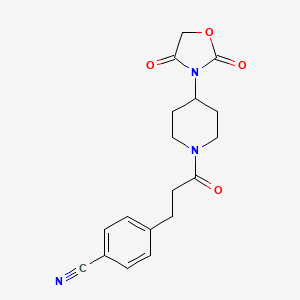
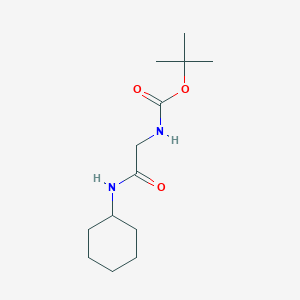
![3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2505857.png)
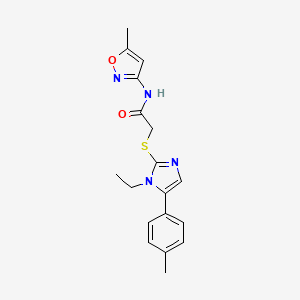
![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)
